molecular formula C8H6BrNO5 B8051891 5-Bromo-2-methoxy-4-nitrobenzoic acid

5-Bromo-2-methoxy-4-nitrobenzoic acid

Cat. No.: B8051891
M. Wt: 276.04 g/mol
InChI Key: ACVATOGAHCMEKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-methoxy-4-nitrobenzoic acid is a substituted benzoic acid derivative characterized by a bromine atom at position 5, a methoxy group at position 2, and a nitro group at position 4 on the aromatic ring. This compound is of interest in organic synthesis and medicinal chemistry due to its electron-withdrawing nitro group and bromine atom, which enhance reactivity in substitution and coupling reactions. The methoxy group contributes steric and electronic effects, influencing regioselectivity in further functionalization .

Properties

IUPAC Name

5-bromo-2-methoxy-4-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO5/c1-15-7-3-6(10(13)14)5(9)2-4(7)8(11)12/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACVATOGAHCMEKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)O)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents (Positions) Molecular Formula Key Differences vs. Target Compound Applications/Notes References
5-Bromo-2-methoxy-4-nitrobenzoic acid Br (5), OMe (2), NO₂ (4) C₈H₆BrNO₅ Reference compound Potential precursor for pharmaceuticals -
5-Bromo-4-chloro-2-methoxy-benzoic acid Br (5), Cl (4), OMe (2) C₈H₆BrClO₃ NO₂ replaced with Cl; weaker electron-withdrawing Intermediate in agrochemical synthesis
5-Methoxy-2-nitrobenzoic acid OMe (5), NO₂ (2) C₈H₇NO₅ Br absent; substituent positions differ Chelating agent or ligand in catalysis
5-Bromo-2-methyl-3-nitrobenzoic acid Br (5), Me (2), NO₂ (3) C₈H₆BrNO₄ OMe replaced with Me; NO₂ at position 3 Precursor for EZH2 inhibitors
2-Amino-5-bromo-4-methoxybenzoic acid Br (5), NH₂ (2), OMe (4) C₈H₈BrNO₃ NO₂ replaced with NH₂; altered electronic effects Building block for dyes or drugs
2-Bromo-4-methoxy-5-(benzyloxy)benzoic acid Br (2), OMe (4), OBn (5) C₁₅H₁₃BrO₄ Additional benzyloxy group; Br at position 2 Lipophilic prodrug candidate

Physicochemical and Reactivity Comparisons

  • Electron-Withdrawing Effects: The nitro group in this compound significantly enhances electrophilic substitution reactivity compared to analogues with electron-donating groups (e.g., 2-amino-5-bromo-4-methoxybenzoic acid ).
  • Steric Hindrance : The methoxy group at position 2 in the target compound creates steric hindrance, reducing reactivity at adjacent positions compared to smaller substituents like methyl (e.g., 5-bromo-2-methyl-3-nitrobenzoic acid ).
  • Solubility : The presence of polar nitro and carboxylic acid groups increases water solubility relative to lipophilic derivatives like 2-bromo-4-methoxy-5-(benzyloxy)benzoic acid .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-methoxy-4-nitrobenzoic acid
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-methoxy-4-nitrobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.